molecular formula C22H16FN5O4 B2373055 3-(2-fluorobenzyl)-N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396872-16-4

3-(2-fluorobenzyl)-N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2373055
CAS RN: 1396872-16-4
M. Wt: 433.399
InChI Key: KCJSBYBNFSGHGV-UHFFFAOYSA-N
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Description

3-(2-fluorobenzyl)-N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H16FN5O4 and its molecular weight is 433.399. The purity is usually 95%.
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Scientific Research Applications

  • Drug Discovery and Development : This compound has been part of studies in drug discovery, particularly in the development of inhibitors targeting specific diseases like HIV. For instance, Monteagudo et al. (2007) detailed the use of 19F-nuclear magnetic resonance (NMR) in a drug-discovery program focusing on HIV integrase inhibitors, which include structurally similar compounds (Monteagudo et al., 2007).

  • Synthesis of Polyamides : The compound is related to the synthesis of polyamides containing various bioactive molecules. For example, Hattori and Kinoshita (1979) synthesized polyamides by incorporating theophylline and thymine, molecules structurally related to the compound (Hattori & Kinoshita, 1979).

  • Crystallographic Studies : The compound's close analogs have been studied in crystallography to understand molecular configurations. Yamuna et al. (2013) investigated a molecule with a similar structure, highlighting the angles between different molecular planes (Yamuna et al., 2013).

  • Antitumor Activity : Research has also been conducted on related compounds to assess their antitumor activity. Fahim et al. (2019) synthesized novel pyrimidiopyrazole derivatives, closely related to the compound, and evaluated their antitumor activity (Fahim et al., 2019).

  • Antimicrobial Activity : Some studies have focused on the synthesis of compounds structurally similar to this compound and evaluated their antimicrobial properties. Babu et al. (2015) synthesized derivatives with antimicrobial activity (Babu et al., 2015).

  • Molecular Docking Studies : The compound's analogs have been used in molecular docking studies to predict interactions with biological targets. Fahim et al. (2021) conducted docking studies on similar compounds to understand their potential in targeting specific proteins (Fahim et al., 2021).

  • Pharmacological Properties : Śladowska et al. (1999) explored the synthesis and pharmacological properties of amides of a structurally similar compound, focusing on their potential analgesic activity (Śladowska et al., 1999).

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O4/c23-17-4-2-1-3-14(17)12-28-21(31)16(11-24-22(28)32)20(30)25-15-7-5-13(6-8-15)18-9-10-19(29)27-26-18/h1-11H,12H2,(H,24,32)(H,25,30)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJSBYBNFSGHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C4=NNC(=O)C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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